Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-, also known as 1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene, is a brominated aromatic compound with the molecular formula and a molecular weight of approximately 564.688 g/mol. This compound is characterized by its white crystalline solid form and has a melting point of around 195 °C . It is classified as a bromodiphenyl ether, which indicates that it contains two benzene rings linked by an ether bond, with several bromine substituents that significantly influence its chemical properties and reactivity .
The synthesis of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- can be achieved through various methods:
The molecular structure of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- features multiple bromine substituents attached to the benzene rings. The structural formula can be represented as follows:
The compound's structure can be represented using its InChI identifier: InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H .
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- undergoes several types of chemical reactions:
These reactions are facilitated by common reagents such as halogenating agents and reducing agents.
The mechanism of action for Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- primarily involves its reactivity due to the presence of multiple bromine substituents. These halogen atoms can stabilize radical intermediates formed during reactions:
This reactivity underpins its applications in various scientific fields.
The physical and chemical properties of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- include:
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its high boiling point and potential toxicity associated with brominated compounds .
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- finds numerous applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: